molecular formula C22H22O2 B3248615 4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol CAS No. 188297-32-7

4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol

Cat. No.: B3248615
CAS No.: 188297-32-7
M. Wt: 318.4 g/mol
InChI Key: HKWOMTDPFWXIBN-UHFFFAOYSA-N
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Description

The compound 4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol (CAS: 2417-04-1, IUPAC name: 4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol) is a biphenyl derivative with two phenolic rings connected at the para-positions. Each aromatic ring is substituted with hydroxyl and methyl groups in specific positions (3,5-dimethyl and 4-hydroxy on one ring; 2,6-dimethyl and 4-hydroxy on the other). Its molecular formula is C₁₆H₁₈O₂, with a molecular weight of 242.32 g/mol .

Properties

IUPAC Name

4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O2/c1-13-9-19(10-14(2)21(13)23)17-5-7-18(8-6-17)20-11-15(3)22(24)16(4)12-20/h5-12,23-24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWOMTDPFWXIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2=CC=C(C=C2)C3=CC(=C(C(=C3)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

4,4'-Methylenebis(2,6-dimethylphenol) (CAS: 5384-21-4)

  • Structure: Features a methylene bridge (–CH₂–) linking two 2,6-dimethylphenol moieties.
  • Molecular Formula : C₁₇H₂₀O₂; MW : 256.34 g/mol.
  • Key Differences: The methylene bridge introduces conformational flexibility, unlike the rigid biphenyl core of the target compound. Applications: Used as a crosslinking agent in epoxy resins and stabilizers for polymers .

α,α'-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene (CAS: 36395-57-0)

  • Structure : Central benzene ring connected via isopropyl groups to two 4-hydroxy-3,5-dimethylphenyl units.
  • Molecular Formula : C₂₈H₃₄O₂; MW : 402.58 g/mol.
  • Key Differences :
    • Bulkier isopropyl substituents increase hydrophobicity and steric hindrance, reducing solubility in polar solvents.
    • Enhanced thermal stability due to the aromatic core and branched alkyl groups.
    • Applications: Explored in high-throughput crystallography (e.g., SHELX software for structural refinement) .

4-[4-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)-1-methylbutyl]-2,6-dimethylphenol (CAS: 122419-17-4)

  • Structure: Contains a chloro-substituted butyl chain branching from the phenolic ring.
  • Molecular Formula : C₂₁H₂₇ClO₂; MW : 346.89 g/mol.
  • Key Differences: The electron-withdrawing chlorine atom increases acidity of the phenolic –OH group (pKa ~8–9 vs. ~10 for the target compound). The butyl chain introduces lipophilicity, enhancing membrane permeability in biological systems. Applications: Potential use in agrochemicals or pharmaceuticals due to halogenated motifs .

3,5,3’,5’-Tetramethyl-4,4’-dihydroxybiphenyl

  • Structure : Biphenyl backbone with methyl groups at 3,5-positions on both rings and hydroxyl groups at 4-positions.
  • Molecular Formula : C₁₆H₁₈O₂; MW : 242.32 g/mol (same as target compound).
  • Key Differences :
    • Positional isomerism alters steric interactions; 3,5-methyl groups create a symmetrical but more crowded structure compared to the target’s 2,6-methyl substitution.
    • Applications: Demonstrated antioxidant activity in polymer stabilization and resin synthesis .

Comparative Data Table

Compound Name CAS Molecular Formula MW (g/mol) Bridge/Substituents Key Applications
Target Compound 2417-04-1 C₁₆H₁₈O₂ 242.32 Biphenyl, 2,6-/3,5-Me Antioxidants, resins
4,4'-Methylenebis(2,6-dimethylphenol) 5384-21-4 C₁₇H₂₀O₂ 256.34 Methylene bridge Epoxy crosslinkers
α,α'-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene 36395-57-0 C₂₈H₃₄O₂ 402.58 Isopropyl branches Crystallography aids
4-[4-Chloro...butyl] derivative 122419-17-4 C₂₁H₂₇ClO₂ 346.89 Chloro-butyl chain Agrochemical intermediates
3,5,3’,5’-Tetramethylbiphenyl N/A C₁₆H₁₈O₂ 242.32 3,5-Me on both rings Polymer stabilizers

Biological Activity

The compound 4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol , also known by its CAS number 112896-07-8 , is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H29NO2 . It features a phenolic structure that contributes to its biological properties. The compound's structure can be represented as:

C22H29NO2\text{C}_{22}\text{H}_{29}\text{NO}_{2}

Physical Properties

PropertyValue
Molecular Weight339.471 g/mol
LogP4.281
PSA43.700

Antioxidant Activity

Research has highlighted the antioxidant properties of phenolic compounds, including this specific compound. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Estrogen Receptor Modulation

The compound has been investigated for its interaction with estrogen receptors (ERs). Studies have shown that it can selectively bind to ERs, influencing various biological processes such as cell proliferation and differentiation in hormone-sensitive tissues . This modulation could have implications for conditions like breast cancer and osteoporosis.

Neuroprotective Effects

Recent investigations suggest that compounds similar to this compound exhibit neuroprotective effects by activating ERβ pathways. This activation promotes the survival of neurons and enhances neuroplasticity, potentially offering therapeutic avenues for neurodegenerative diseases .

Study on Antioxidant Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various phenolic compounds. The findings indicated that compounds with similar structures exhibited significant free radical scavenging activity. The specific effects of this compound were noted to be comparable to well-known antioxidants like vitamin E .

Estrogenic Activity Assessment

A study assessing the estrogenic activity of multiple phenolic compounds found that this compound demonstrated a moderate binding affinity for estrogen receptors. The results suggested potential applications in hormone replacement therapies or treatments targeting estrogen-related disorders .

Q & A

Q. What are the established synthetic routes for 4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol, and what analytical methods validate purity and structure?

Methodological Answer: The compound is synthesized via Suzuki-Miyaura cross-coupling or Ullmann coupling reactions, leveraging aryl halide intermediates. For example, a biphenyl backbone is constructed using palladium-catalyzed coupling between brominated phenolic precursors . Post-synthesis, purity is validated via HPLC (High-Performance Liquid Chromatography) with a mobile phase of methanol and sodium acetate buffer (pH 4.6), as described in pharmacopeial protocols . Structural confirmation employs:

  • FT-IR for hydroxyl (≈3400 cm⁻¹) and aromatic C–H (≈3050 cm⁻¹) stretches.
  • Single-crystal X-ray diffraction (e.g., R factor = 0.074, wR = 0.081, data-to-parameter ratio = 14.0) to resolve spatial conformation .
  • NMR (¹H/¹³C) for substituent assignment (e.g., methyl groups at δ ≈ 2.3 ppm in ¹H NMR) .

Q. How does the steric hindrance of the 3,5-dimethyl substituents influence the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer: The 3,5-dimethyl groups create steric bulk, directing electrophilic attacks to the para position of the hydroxyl group. Experimental verification involves:

  • Competitive bromination assays : Compare reaction rates with/without methyl substituents using UV-Vis spectroscopy to track bromine consumption .
  • DFT calculations : Simulate electron density maps (e.g., HOMO/LUMO analysis) to predict regioselectivity .
  • X-ray crystallography : Confirm substitution patterns post-reaction (e.g., bond angles and torsional strain analysis) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data across polar aprotic solvents?

Methodological Answer: Discrepancies arise from solvent purity, temperature gradients, or crystallization kinetics. To address this:

  • Standardized shake-flask method : Measure solubility in DMSO, DMF, and THF at 25°C ± 0.1°C under inert atmosphere .
  • Hansen Solubility Parameters (HSP) : Compare experimental solubility with HSP predictions (δD, δP, δH) to identify outliers .
  • Dynamic Light Scattering (DLS) : Detect nanoscale aggregates in saturated solutions that may skew measurements .

Q. How can computational modeling predict the compound’s environmental fate, particularly its adsorption behavior in soil matrices?

Methodological Answer:

  • Molecular Dynamics (MD) simulations : Model interactions with soil organic matter (e.g., humic acid) using force fields like CHARMM or AMBER .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate logP (experimental: ≈3.46) with soil adsorption coefficients (Koc) .
  • Batch adsorption experiments : Validate predictions using HPLC-MS to quantify residual concentrations in spiked soil samples .

Q. What advanced techniques characterize the compound’s polymorphic forms, and how do they affect bioavailability in pharmacological studies?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Identify polymorphs via distinct melting endotherms (e.g., ΔHfusion differences ≥5 J/g) .
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
  • Dissolution testing : Use USP Apparatus II (paddle method) to correlate polymorph stability with dissolution rates in simulated gastric fluid (pH 1.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol
Reactant of Route 2
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4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol

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